molecular formula C9H14IN3O B5817849 4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide

4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B5817849
M. Wt: 307.13 g/mol
InChI Key: PMWJAFBEDLMARP-UHFFFAOYSA-N
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Description

4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide, also known as J147, is a synthetic compound that has shown promising results in scientific research related to neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that 4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide may work by activating the protein complex PGC-1alpha, which is involved in mitochondrial biogenesis and energy metabolism. 4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide may also activate the protein sirtuin 1, which is involved in cellular stress response and longevity.
Biochemical and Physiological Effects:
4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide can increase the production of ATP, reduce oxidative stress, and increase the expression of genes involved in mitochondrial biogenesis and energy metabolism. In vivo studies have shown that 4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide can improve cognitive function, reduce inflammation, and decrease the accumulation of amyloid beta in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide is its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease. 4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide has also been shown to have low toxicity and good bioavailability. However, one of the main limitations of 4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide is its high cost and limited availability, which may limit its use in lab experiments.

Future Directions

For 4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide research include further studies on its mechanism of action, optimization of its synthesis method to reduce costs and increase availability, and clinical trials to evaluate its potential therapeutic effects on neurodegenerative diseases. Other potential future directions include studies on the effects of 4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide on other diseases and conditions, such as cancer and aging.

Synthesis Methods

4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide was first synthesized by Schubert et al. in 2012 using a combinatorial approach. The synthesis involves the condensation of a pyrazole carboxylic acid with an amine, followed by iodination and subsequent acylation. The final product is a white crystalline powder with a molecular weight of 383.3 g/mol.

Scientific Research Applications

4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that 4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide can protect neuronal cells from oxidative stress and reduce the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. In vivo studies using animal models have also shown that 4-iodo-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide can improve cognitive function and reduce the accumulation of amyloid beta in the brain.

properties

IUPAC Name

4-iodo-1-methyl-N-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14IN3O/c1-6(2)4-11-9(14)8-7(10)5-13(3)12-8/h5-6H,4H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWJAFBEDLMARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NN(C=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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